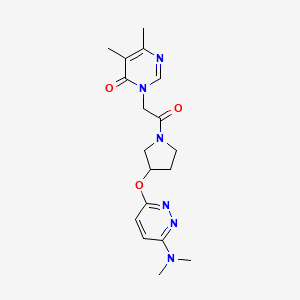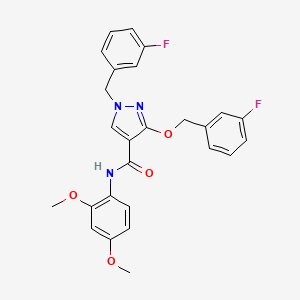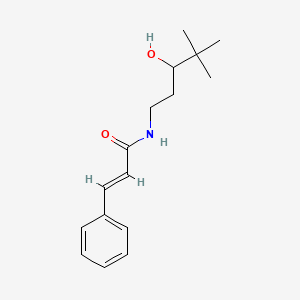
3-(2-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a complex organic compound that features a pyridazine and pyrimidine moiety
Preparation Methods
The synthesis of 3-(2-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one involves multiple steps, typically starting with the preparation of the pyridazine and pyrimidine intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing the reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine and pyridazine rings, using reagents like halides or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used but often include modified versions of the original compound with different functional groups attached.
Scientific Research Applications
3-(2-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its ability to bind to specific proteins or enzymes.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine and pyrimidine moieties allow it to bind to these targets with high affinity, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular pathways and processes, ultimately resulting in the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar compounds to 3-(2-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one include other pyridazine and pyrimidine derivatives. These compounds share structural similarities but may differ in their specific functional groups or overall molecular architecture. Some examples include:
- 2-(pyridin-2-yl)pyrimidine derivatives
- 6-(2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-amide
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
3-[2-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O3/c1-12-13(2)19-11-24(18(12)26)10-17(25)23-8-7-14(9-23)27-16-6-5-15(20-21-16)22(3)4/h5-6,11,14H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZASRKGOTRLJJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Cyclopropyl-4-methyl-6-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrimidine](/img/structure/B2828777.png)
![3-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-methoxybenzamide](/img/structure/B2828778.png)

![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate](/img/structure/B2828782.png)
![4-[4-cyano-5-(methylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2828783.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chlorophenyl)acetamide](/img/structure/B2828784.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide](/img/structure/B2828786.png)
![(5E)-3-(4-methylphenyl)-5-{[(4-methylphenyl)amino]methylidene}-4-oxo-1,3-thiazolidin-1-ium-1-olate](/img/structure/B2828788.png)


![(1S,4R,5R)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2828791.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2828792.png)
![2,4-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2828793.png)
![1-(2-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-3-(m-tolyl)urea](/img/structure/B2828794.png)
